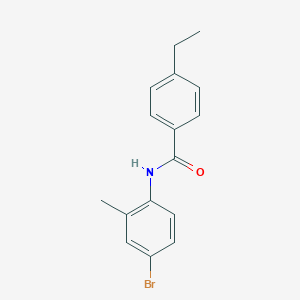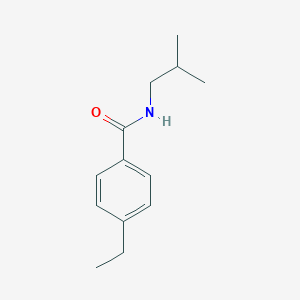![molecular formula C19H22ClN3O3S B501567 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 832147-46-3](/img/structure/B501567.png)
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide, commonly known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of BZP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. BZP has been found to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
BZP has been found to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, leading to increased feelings of pleasure and euphoria. BZP has also been found to have analgesic effects, reducing pain perception in experimental animals. Additionally, BZP has been found to have anxiolytic and antidepressant effects, reducing anxiety and depression-like behavior in experimental animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. BZP has also been found to exhibit a wide range of pharmacological activities, making it a versatile compound for use in various experimental paradigms.
However, BZP also has several limitations for use in laboratory experiments. It has been found to have a narrow therapeutic window, meaning that the dose required to produce therapeutic effects is close to the dose that produces toxic effects. Additionally, BZP has been found to have potential for abuse and dependence, which can complicate experimental designs.
Direcciones Futuras
There are several future directions for research on BZP. One area of research could focus on the development of more selective BZP analogs that exhibit fewer side effects and a wider therapeutic window. Another area of research could focus on the potential use of BZP in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be conducted to elucidate the exact mechanism of action of BZP and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of BZP involves the reaction of piperazine with benzene sulfonyl chloride, followed by the reaction of the resulting compound with 5-chloro-2-methylphenylacetyl chloride. The final product is obtained by purification through recrystallization. The synthesis of BZP is a relatively straightforward process and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
BZP has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. BZP has also been found to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-15-7-8-16(20)13-18(15)21-19(24)14-22-9-11-23(12-10-22)27(25,26)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLVFXWIBSMBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethylbenzamide](/img/structure/B501494.png)




![Ethyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B501503.png)


